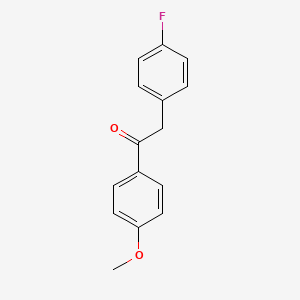

2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one

Description

BenchChem offers high-quality 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-18-14-8-4-12(5-9-14)15(17)10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDXXCSHBAHWSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Biological Activity Potential of 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one

Executive Summary

This technical guide provides an in-depth exploration of the prospective biological activities of the synthetic deoxybenzoin, 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one. Deoxybenzoins, a class of 1,2-diaryl ethanones, have garnered significant attention in medicinal chemistry due to their diverse pharmacological profiles. This document outlines a strategic approach for the synthesis and comprehensive evaluation of this specific fluorinated and methoxylated derivative. We will delve into its potential as an antimicrobial, anticancer, and anti-inflammatory agent, supported by detailed, field-proven experimental protocols and a mechanistic rationale derived from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel small molecules.

Introduction: The Rationale for Investigating 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one

The deoxybenzoin scaffold is a privileged structure in drug discovery, serving as a precursor to various biologically active molecules, including isoflavones. The specific compound, 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one, incorporates two key pharmacophoric features: a 4-fluorophenyl ring and a 4-methoxyphenyl ring. The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Similarly, the methoxy group can modulate the electronic properties and metabolic fate of a molecule. The combination of these moieties on a deoxybenzoin core presents a compelling case for investigating its biological potential.

While direct studies on this exact molecule are not extensively reported in publicly available literature, the broader family of deoxybenzoin derivatives has demonstrated significant promise. This guide, therefore, serves as a predictive and methodological framework to unlock the therapeutic potential of this novel compound.

Synthesis and Characterization

A robust and efficient synthesis is paramount for the thorough investigation of any novel compound. A plausible and widely applicable method for the synthesis of 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one is the Friedel-Crafts acylation of anisole with 4-fluorophenylacetyl chloride.[1][2][3][4][5]

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Materials:

-

Anisole

-

4-Fluorophenylacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

-

In the dropping funnel, prepare a solution of 4-fluorophenylacetyl chloride (1 equivalent) in anhydrous dichloromethane.

-

Add the 4-fluorophenylacetyl chloride solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, add anisole (1 equivalent) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

-

¹H NMR and ¹³C NMR spectroscopy

-

High-Resolution Mass Spectrometry (HRMS)

-

Infrared (IR) spectroscopy

-

Melting point determination

Antimicrobial Potential

Deoxybenzoin derivatives have been reported to exhibit notable antimicrobial activities.[6] The presence of halogen and methoxy substituents can significantly influence this activity.

Hypothesized Mechanism of Antimicrobial Action

The antimicrobial action of deoxybenzoins is not fully elucidated but is thought to involve multiple mechanisms. One prominent hypothesis is the inhibition of essential bacterial enzymes. For instance, some deoxybenzoin derivatives have been shown to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in the bacterial fatty acid biosynthesis pathway.[7] By inhibiting FabH, the compound would disrupt the synthesis of bacterial cell membranes, leading to growth inhibition and cell death. Additionally, the lipophilic nature of the compound may facilitate its partitioning into the bacterial cell membrane, disrupting its integrity and function.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the gold standard for determining the MIC of a novel antimicrobial agent.

Materials:

-

Test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Test compound stock solution (in DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

-

Inoculum Preparation: From a fresh culture, suspend several colonies of the test microorganism in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Data for Structurally Related Compounds

To provide a predictive context, the following table summarizes MIC values for various fluorinated antimicrobial compounds against representative bacterial strains.[8][9][10][11]

| Compound Class | Representative Strain | MIC (µg/mL) |

| Fluorinated Benzimidazoles | B. subtilis | 7.81 |

| Fluorinated Benzimidazoles | Gram-negative bacteria | 31.25 |

| Fluorinated Triazoles | S. aureus | 0.0061 (µmol/mL) |

| Fluorinated Triazoles | B. subtilis | 0.0123 (µmol/mL) |

Anticancer Potential

Deoxybenzoin derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis and cell cycle arrest.

Hypothesized Mechanism of Anticancer Action

The anticancer activity of deoxybenzoins may be attributed to their ability to induce oxidative stress, leading to DNA damage and the activation of apoptotic pathways.[12] Structurally related compounds have been shown to increase intracellular reactive oxygen species (ROS), which can trigger the phosphorylation of H2AX and ATM, key proteins in the DNA damage response. This can lead to cell cycle arrest and ultimately, programmed cell death. Other potential mechanisms include the inhibition of topoisomerases or the disruption of microtubule dynamics.[13][14][15]

Experimental Protocols: COX and LOX Inhibition Assays

COX Inhibition Assay (Colorimetric): This assay measures the peroxidase component of COX enzymes.

Materials:

-

COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Arachidonic acid

-

96-well plate and plate reader

Procedure:

-

To the wells of a 96-well plate, add assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding arachidonic acid.

-

Monitor the appearance of oxidized TMPD by measuring the absorbance at 590 nm.

-

Calculate the percent inhibition and determine the IC₅₀ value.

LOX Inhibition Assay (Spectrophotometric): This assay measures the formation of hydroperoxides from linoleic acid.

Materials:

-

Lipoxygenase (e.g., soybean 15-LOX)

-

Borate buffer (pH 9.0)

-

Linoleic acid (substrate)

-

96-well UV-transparent plate and plate reader

Procedure:

-

In a quartz cuvette or UV-transparent plate, add borate buffer and the LOX enzyme solution.

-

Add the test compound at various concentrations and incubate for a short period.

-

Initiate the reaction by adding the linoleic acid substrate.

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product.

-

Calculate the percent inhibition and determine the IC₅₀ value.

Comparative Data for Structurally Related Compounds

The following table provides IC₅₀ values for various anti-inflammatory compounds, offering a reference for the potential efficacy of the title compound. [16][17][18]

| Compound Class | Target | IC₅₀ (µM) |

|---|---|---|

| Benzothiazine Derivatives | MCP-1 | 2.5 - 4.0 |

| Benzylidenecyclohexanones | NO production | 6.68 |

| Deoxybenzoin Oximes | Xanthine Oxidase | Varies |

Conclusion and Future Directions

2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the extensive biological activities of structurally related deoxybenzoins, this compound is a prime candidate for investigation as an antimicrobial, anticancer, and anti-inflammatory agent. The strategic incorporation of fluorine and a methoxy group is anticipated to confer favorable pharmacological properties.

The experimental protocols detailed in this guide provide a robust framework for a comprehensive evaluation of its biological potential. Future research should focus on the synthesis and characterization of this compound, followed by systematic in vitro screening using the outlined assays. Promising results would warrant further investigation into its mechanism of action, structure-activity relationships through the synthesis of analogs, and eventual in vivo efficacy and safety studies. This methodical approach will be instrumental in determining the ultimate therapeutic value of 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one.

References

-

Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein. (n.d.). PubMed. [Link]

-

Design and synthesis of novel deoxybenzoin derivatives as FabH inhibitors and anti-inflammatory agents. (2010). PubMed. [Link]

-

The screening of antibacterial activity reveals that 4 0-deoxy-4... (n.d.). ResearchGate. [Link]

-

Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4. (n.d.). ResearchGate. [Link]

-

Development of benzoxazole deoxybenzoin oxime and acyloxylamine derivatives targeting innate immune sensors and xanthine oxidase for treatment of gout. (2018). PubMed. [Link]

-

IC50 values of the tested compounds against to the cell lines in MTT assay. (n.d.). ResearchGate. [Link]

-

Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (n.d.). Spandidos Publications. [Link]

-

Antiinflammatory activity of compounds (1-20) in terms of IC50 value. (n.d.). ResearchGate. [Link]

-

Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives. (n.d.). PubMed. [Link]

-

Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2023). MDPI. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). National Center for Biotechnology Information. [Link]

-

The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.). ResearchGate. [Link]

-

Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). St. Olaf College. [Link]

-

13 Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison. [Link]

-

Friedel-Crafts Acylation of Anisole. (2006). CUNY Hunter College. [Link]

-

To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide. (2021). MDPI. [Link]

-

Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2015). National Center for Biotechnology Information. [Link]

-

(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (2025). MDPI. [Link]

-

Synthesis, antimicrobial evaluation and docking studies of fluorinated imine linked 1,2,3-triazoles. (2022). National Center for Biotechnology Information. [Link]

-

Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). ACG Publications. [Link]

-

New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage. (2016). National Center for Biotechnology Information. [Link]

-

Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). ResearchGate. [Link]

-

The Friedel–Crafts acylation of anisole to synthesise 1. (n.d.). ResearchGate. [Link]

-

Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (n.d.). Arkat USA. [Link]

-

The anticancer IC50 values of synthesized compounds. (n.d.). ResearchGate. [Link]

-

MIC values (μg/mL) of compounds 1-4 and the reference antimicrobial... (n.d.). ResearchGate. [Link]

-

Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. (n.d.). Taylor & Francis Online. [Link]

-

A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. (2017). Scientific Research Publishing. [Link]

-

Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. (2018). Royal Society of Chemistry. [Link]

-

Antimicrobial Activities and Mode of Flavonoid Actions. (2020). MDPI. [Link]

-

Elucidating the Mechanisms of Action of Antimicrobial Agents. (2022). National Center for Biotechnology Information. [Link]

-

Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (2023). MDPI. [Link]

-

Mechanism of action of antitumor drugs that interact with microtubules and tubulin. (2003). PubMed. [Link]

-

Mechanisms of Action by Antimicrobial Agents: A Review. (2021). McGill Journal of Medicine. [Link]

-

Quinone scaffolds as potential therapeutic anticancer agents: Chemistry, mechanism of Actions, Structure-Activity relationships and future perspectives. (2024). Manipal Academy of Higher Education. [Link]

-

Anti-inflammatory drugs and their mechanism of action. (1998). PubMed. [Link]

-

Molecular mechanisms underlying chemopreventive activities of anti-inflammatory phytochemicals: down-regulation of COX-... (n.d.). Ohio University. [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. condor.depaul.edu [condor.depaul.edu]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]

- 6. Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of novel deoxybenzoin derivatives as FabH inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, antimicrobial evaluation and docking studies of fluorinated imine linked 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acgpubs.org [acgpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways [explorationpub.com]

- 14. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. "Quinone scaffolds as potential therapeutic anticancer agents: Chemistr" by Syed Faizan, Maged Mohammed Abdo Mohsen et al. [impressions.manipal.edu]

- 16. researchgate.net [researchgate.net]

- 17. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives [mdpi.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Friedel-Crafts Acylation for the Synthesis of 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one

<

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Aryl Ketone Scaffolds

Aromatic ketones are pivotal structural motifs in medicinal chemistry and materials science.[1] The target molecule, 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one, and its derivatives are of significant interest in drug discovery programs due to their potential as intermediates for a variety of biologically active compounds. The Friedel-Crafts acylation stands as a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds to aromatic rings, providing a direct and efficient route to these valuable aryl ketones.[1][2][3] This application note provides a detailed protocol for the synthesis of 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one via the Friedel-Crafts acylation of anisole with 4-fluorophenylacetyl chloride, emphasizing mechanistic understanding, practical execution, and product characterization.

Mechanistic Overview: The Electrophilic Aromatic Substitution

The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution (EAS) reaction.[4][5] The reaction proceeds through the generation of a highly reactive acylium ion, which then acts as the electrophile.[6][7]

The key steps in the acylation of anisole with 4-fluorophenylacetyl chloride are:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 4-fluorophenylacetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[6]

-

Electrophilic Attack: The electron-rich anisole ring, activated by the electron-donating methoxy group (-OCH₃), attacks the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.[4]

-

Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromatic system and yielding the final product, 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one.[4][6]

The methoxy group of anisole is an ortho-, para-director, meaning it directs the incoming electrophile to the positions ortho and para to itself.[4] Due to steric hindrance, the para-substituted product is typically the major isomer formed.[8]

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

This protocol outlines the laboratory-scale synthesis of 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles |

| Anisole | C₇H₈O | 108.14 | 5.41 g (5.5 mL) | 0.05 |

| 4-Fluorophenylacetyl Chloride | C₈H₆ClFO | 172.58 | 8.63 g | 0.05 |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 7.33 g | 0.055 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 20 mL | - |

| Water (deionized) | H₂O | 18.02 | 100 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | - |

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. The condenser outlet should be fitted with a drying tube containing calcium chloride to protect the reaction from atmospheric moisture.[9]

-

Catalyst Suspension: In a fume hood, carefully add anhydrous aluminum chloride (7.33 g, 0.055 mol) to 50 mL of anhydrous dichloromethane (DCM) in the reaction flask. Stir the suspension to ensure it is well-mixed.

-

Addition of Acylating Agent: Dissolve 4-fluorophenylacetyl chloride (8.63 g, 0.05 mol) in 25 mL of anhydrous DCM and add this solution to the dropping funnel.

-

Initiation of Reaction: Cool the reaction flask in an ice bath to 0-5 °C. Slowly add the 4-fluorophenylacetyl chloride solution dropwise to the stirred suspension of aluminum chloride over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

-

Addition of Anisole: After the complete addition of the acyl chloride, add a solution of anisole (5.41 g, 0.05 mol) in 25 mL of anhydrous DCM to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, again maintaining the temperature at 0-5 °C.

-

Reaction Progression: Once the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.[9] This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two 25 mL portions of DCM.[10][11]

-

Washing: Combine the organic layers and wash with 50 mL of deionized water, followed by 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[9]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Caption: Experimental workflow for the synthesis.

Product Characterization

The identity and purity of the synthesized 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one should be confirmed by standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the aromatic protons of both rings, the methylene protons (-CH₂-), and the methoxy protons (-OCH₃). The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: Expect signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methoxy carbon.

-

¹⁹F NMR: A singlet is expected for the fluorine atom on the phenyl ring.

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the following functional groups:

-

A strong carbonyl (C=O) stretch around 1680 cm⁻¹.

-

Aromatic C-H stretching vibrations around 3100-3000 cm⁻¹.

-

C-O stretching for the methoxy group around 1250 cm⁻¹ and 1030 cm⁻¹.

-

C-F stretching vibration around 1220 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The molecular ion peak ([M]⁺) should be observed at m/z corresponding to the molecular formula C₁₅H₁₃FO₂.

Troubleshooting and Safety Considerations

-

Moisture Sensitivity: Anhydrous conditions are crucial for the success of the Friedel-Crafts acylation, as the Lewis acid catalyst is readily hydrolyzed by water.[9] All glassware must be thoroughly dried, and anhydrous solvents should be used.

-

Catalyst Activity: The quality of the aluminum chloride is critical. Use freshly opened or properly stored anhydrous AlCl₃.

-

Demethylation: Strong Lewis acids like AlCl₃ can sometimes cause demethylation of the methoxy group, especially at higher temperatures.[12] Maintaining a low reaction temperature helps to minimize this side reaction. Milder catalysts such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can be considered as alternatives.[4][12]

-

Safety: Aluminum chloride is corrosive and reacts violently with water. 4-Fluorophenylacetyl chloride is a lachrymator and is corrosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

References

- Benchchem. (n.d.). Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.

- RSC Publishing. (n.d.). Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. RSC Advances.

- International Journal of Chemical Studies. (2015, January 19). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.

- YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.

- Unknown. (n.d.). 13 Friedel-Crafts Acylation.

- PubChem. (n.d.). 2-Fluoro-1-(4-methoxyphenyl)ethanone.

- Chemistry Stack Exchange. (2021, August 3). Friedel–Crafts acylation of substituted anisole.

- PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab.

- YouTube. (2023, January 22). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry.

- Unknown. (n.d.). Experiment 1: Friedel-Crafts Acylation.

- Unknown. (2006, October 4). Friedel-Crafts Acylation of Anisole.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.

- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- PubChem. (n.d.). (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC.

- YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab.

- NIST. (n.d.). Ethanone, 1-(4-fluorophenyl)-. NIST WebBook.

- ResearchGate. (2017, January). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst.

- Benchchem. (n.d.). Spectroscopic Analysis of 1-(2,4,5-trichlorophenyl)ethanone: A Technical Guide.

- MDPI. (2025, January 17). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. condor.depaul.edu [condor.depaul.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. websites.umich.edu [websites.umich.edu]

- 10. youtube.com [youtube.com]

- 11. praxilabs.com [praxilabs.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Note and Protocol: Recrystallization of 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the purification of 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one via recrystallization. Lacking specific solubility and melting point data in publicly available literature, this protocol emphasizes a systematic and first-principles-based approach to solvent selection and optimization. The methodologies outlined herein are designed to be broadly applicable to other deoxybenzoin derivatives and similarly functionalized aromatic ketones.

Introduction: The Rationale for Recrystallization

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The fundamental principle of recrystallization is based on the differential solubility of a compound in a given solvent at varying temperatures.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have a high capacity for dissolution at its boiling point.[1] As a hot, saturated solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. This process of slow crystal growth is selective, preferentially incorporating molecules of the target compound while leaving impurities in the solution, known as the mother liquor.[2]

2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one is a deoxybenzoin derivative, a class of compounds with applications in medicinal chemistry and materials science. Achieving high purity of this compound is essential for accurate downstream analysis and for ensuring the integrity of biological or material-based studies.

Compound Profile: 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one

A thorough understanding of the target compound's physical and chemical properties is paramount for developing a successful recrystallization protocol.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃FO₂ | PubChem |

| Molecular Weight | 244.26 g/mol | PubChem |

| Structure | ||

| 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one | ||

| CAS Number | Not readily available. A similar compound, 1-(4-Fluorophenyl)-2-phenyl-ethanone, has the CAS number 347-84-2.[3] | |

| Melting Point | Not readily available in searched literature. Experimental determination is a key part of this protocol. | |

| Solubility | Not readily available in searched literature. Experimental determination is a key part of this protocol. |

The Crucial Role of Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization.[4] The ideal solvent should exhibit the following characteristics:

-

High solvency for the target compound at elevated temperatures.

-

Low solvency for the target compound at low temperatures.

-

High or low solvency for impurities. Ideally, impurities are either completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and are removed with the mother liquor).[4]

-

Chemical inertness: The solvent should not react with the target compound.[4]

-

Appropriate boiling point: The boiling point of the solvent should be below the melting point of the compound to prevent "oiling out."[5]

-

Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.[4]

Recommended Solvents for Initial Screening

Based on the structure of 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one (an aromatic ketone), the following solvents are recommended for initial small-scale solubility testing. A patent for the structurally similar 2-fluoro-4-methoxyacetophenone suggests methanol for recrystallization, making it a strong starting candidate.[6]

| Solvent | Polarity | Boiling Point (°C) | Rationale |

| Methanol | Polar Protic | 65 | Known to be effective for similar compounds.[6] |

| Ethanol | Polar Protic | 78 | Commonly used for recrystallizing aromatic compounds and ketones.[2] |

| Acetone | Polar Aprotic | 56 | Good solvent for ketones.[7] |

| Ethyl Acetate | Moderately Polar | 77 | Often used for compounds of intermediate polarity. |

| Toluene | Non-polar | 111 | Can be effective for aromatic compounds. |

| Hexane/Heptane | Non-polar | 69 / 98 | Potential anti-solvent in a mixed-solvent system. |

| Water | Highly Polar | 100 | May be used as an anti-solvent with a polar organic solvent like ethanol or acetone. |

Experimental Protocol

This protocol is divided into two main stages: solvent screening to identify the optimal solvent or solvent system, followed by the bulk recrystallization procedure.

Stage 1: Micro-Scale Solvent Screening

Objective: To identify a suitable solvent or solvent pair for the recrystallization of 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one.

Materials:

-

Crude 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one

-

Small test tubes (13x100 mm)

-

Hot plate or sand bath

-

Pasteur pipettes

-

The selection of solvents from the table above

Procedure:

-

Place approximately 20-30 mg of the crude compound into several separate test tubes.

-

To each test tube, add a different solvent dropwise at room temperature, gently agitating after each addition. Observe the solubility.

-

If the compound dissolves readily at room temperature, the solvent is unsuitable for single-solvent recrystallization.

-

If the compound is sparingly soluble or insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.

-

Continue adding the solvent dropwise to the heated mixture until the solid just dissolves.

-

Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

-

If abundant, well-formed crystals appear upon cooling, the solvent is a good candidate for single-solvent recrystallization.

-

If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod or by placing it in an ice bath.

-

If the compound "oils out" (separates as a liquid), the boiling point of the solvent may be too high, or a mixed-solvent system may be required.

Stage 2: Bulk Recrystallization Workflow

The following diagram illustrates the general workflow for bulk recrystallization.

Caption: General workflow for the recrystallization process.

Procedure:

-

Dissolution: Place the crude 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (from Stage 1) to create a slurry. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the filter funnel.

-

Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

-

Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

-

Analysis: Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value (once determined) is indicative of high purity. Calculate the percent recovery.

Troubleshooting Common Recrystallization Issues

| Problem | Potential Cause | Suggested Solution |

| No Crystals Form | Solution is not supersaturated; impurities inhibiting crystallization. | Scratch the inner wall of the flask with a glass rod; add a seed crystal; cool in an ice bath. |

| "Oiling Out" | Compound's melting point is below the solvent's boiling point; solution is too concentrated. | Reheat the solution and add more solvent; switch to a lower-boiling solvent. |

| Low Recovery | Too much solvent was used; premature crystallization during hot filtration. | Concentrate the mother liquor and cool again for a second crop of crystals; ensure equipment is pre-heated for hot filtration. |

| Colored Impurities | Colored compounds present in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration. |

Conclusion

This application note provides a robust and systematic protocol for the recrystallization of 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one. By following the outlined procedures for solvent screening and bulk purification, researchers can achieve a high degree of purity for this and structurally related compounds, ensuring the reliability of subsequent scientific investigations.

References

- PubChem. (n.d.). 2-Fluoro-1-(4-methoxyphenyl)ethanone. National Center for Biotechnology Information.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- University of York, Department of Chemistry. (n.d.). Solvent Choice.

- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.

- Recrystallization. (n.d.).

- University of Victoria, Department of Chemistry. (n.d.). Recrystallization.

- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.

- recrystallization.pdf. (n.d.).

- Google Patents. (n.d.). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.

- JoVE. (2020, March 26). Video: Recrystallization - Concept.

- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.

- Synthesis of deoxybenzoin derivatives from genistein. (2007). European Journal of Medicinal Chemistry.

- PrepChem.com. (n.d.). Synthesis of 2-(p-methoxyphenyl)-ethan-1-ol.

- Recrystallization of Benzoic Acid. (n.d.).

Sources

- 1. ri.ufs.br [ri.ufs.br]

- 2. reddit.com [reddit.com]

- 3. 1-(4-Fluorophenyl)-2-phenyl-ethanone AldrichCPR 347-84-2 [sigmaaldrich.com]

- 4. (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | C16H13FO2 | CID 5377457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents [patents.google.com]

- 7. JP3886967B2 - Method for producing deoxybenzoin - Google Patents [patents.google.com]

Catalytic Pathways to a Key Pharmaceutical Intermediate: Application Notes and Protocols for the Synthesis of 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one

Introduction

2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one, a deoxybenzoin derivative, represents a significant structural motif in medicinal chemistry and drug development. Its presence in various biologically active molecules underscores the importance of efficient and scalable synthetic routes to this and related compounds. This comprehensive guide provides detailed application notes and protocols for the synthesis of this target molecule, focusing on two powerful catalytic methodologies: Lewis acid-catalyzed Friedel-Crafts acylation and palladium-catalyzed Suzuki-Miyaura cross-coupling .

Aimed at researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of each approach, offering field-proven insights into experimental design and execution. The protocols provided are designed to be self-validating, with a strong emphasis on scientific integrity and reproducibility.

Strategic Approaches to Deoxybenzoin Synthesis

The construction of the carbon-carbon bond between the aromatic rings and the ethanone backbone of 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one can be strategically achieved through two distinct catalytic bond-forming reactions. The choice between these methods often depends on the availability of starting materials, functional group tolerance, and desired scale of synthesis.

-

Method A: Friedel-Crafts Acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring, in this case, anisole (methoxybenzene), with an acyl halide in the presence of a strong Lewis acid catalyst.[1][2] This approach is often favored for its directness and use of readily available starting materials.

-

Method B: Suzuki-Miyaura Cross-Coupling. A cornerstone of modern organic synthesis, this palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[3][4] This method offers high functional group tolerance and generally milder reaction conditions compared to traditional methods.

Method A: Lewis Acid-Catalyzed Friedel-Crafts Acylation

The Friedel-Crafts acylation provides a direct route to the target deoxybenzoin by forming the bond between the anisole ring and the carbonyl carbon. The reaction proceeds via the in-situ generation of a highly electrophilic acylium ion.

Mechanism of Friedel-Crafts Acylation

The reaction is initiated by the coordination of the Lewis acid (e.g., AlCl₃) to the halogen of the acyl chloride (4-fluorophenylacetyl chloride).[2] This polarization weakens the C-Cl bond, leading to the formation of a resonance-stabilized acylium ion. This potent electrophile is then attacked by the electron-rich π-system of anisole. Due to the ortho-, para-directing nature of the methoxy group, the acylation occurs predominantly at the para position. A subsequent deprotonation of the resulting arenium ion restores aromaticity and regenerates the catalyst, yielding the desired ketone.[5]

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for the acylation of anisole.[6][7]

Materials:

-

Anisole (1.0 eq)

-

4-Fluorophenylacetyl chloride (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 eq) under a nitrogen atmosphere.

-

Add anhydrous DCM to the flask, and cool the suspension to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of 4-fluorophenylacetyl chloride (1.1 eq) in anhydrous DCM.

-

Add the 4-fluorophenylacetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, add a solution of anisole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture over 20-30 minutes.

-

Once the addition of anisole is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent such as ethanol.

| Parameter | Condition | Rationale |

| Lewis Acid | Anhydrous AlCl₃ | A strong Lewis acid is required to generate the acylium ion electrophile.[2] |

| Solvent | Anhydrous DCM | An inert solvent that is compatible with the Lewis acid and reactants. |

| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction between AlCl₃ and the acyl chloride. |

| Work-up | HCl/Ice quench | Decomposes the aluminum chloride complex and protonates any remaining Lewis basic species. |

Method B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling offers a versatile and often milder alternative for the synthesis of the target deoxybenzoin. This reaction involves the coupling of an arylboronic acid with a suitable electrophile. For the synthesis of 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one, this would entail the reaction of 4-methoxyphenylboronic acid with a 2-(4-fluorophenyl)acetyl derivative.

Mechanism of Suzuki-Miyaura Cross-Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:[4][8]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the electrophile (e.g., an acyl halide or a related derivative), forming a Pd(II) intermediate.

-

Transmetalation: The organoboron reagent (4-methoxyphenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is based on general procedures for palladium-catalyzed ketone synthesis.[9]

Materials:

-

4-Methoxyphenylboronic acid (1.2 eq)

-

2-Bromo-1-(4-fluorophenyl)ethan-1-one (or a related activated derivative) (1.0 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

-

Triphenylphosphine (PPh₃) or other suitable ligand (4-10 mol%)

-

Potassium Carbonate (K₂CO₃) or another suitable base (2.0 eq)

-

Toluene or Dioxane/Water mixture

-

Ethyl Acetate

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine 4-methoxyphenylboronic acid (1.2 eq), 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq), Pd(OAc)₂ (e.g., 3 mol%), PPh₃ (e.g., 6 mol%), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent (e.g., toluene or a dioxane/water mixture).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

| Parameter | Condition | Rationale |

| Palladium Source | Pd(OAc)₂ | A common and effective palladium precatalyst. |

| Ligand | PPh₃ | Stabilizes the palladium catalyst and influences its reactivity. Other phosphine ligands can be screened for optimal performance.[4] |

| Base | K₂CO₃ | Essential for the transmetalation step to activate the boronic acid.[3] |

| Solvent | Toluene or Dioxane/Water | The choice of solvent can significantly impact the reaction rate and yield. |

Conclusion

Both Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling represent viable and powerful catalytic strategies for the synthesis of 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one. The selection of the optimal method will be guided by factors such as starting material availability, cost, and the specific requirements of the research or development program. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently and successfully synthesize this important pharmaceutical intermediate.

References

-

Berecz, G., et al. (2018). Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][1][10]thiazepine ring system. Beilstein Journal of Organic Chemistry.

- BYJU'S. (n.d.).

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.

- Organic & Biomolecular Chemistry. (n.d.). Synthesis of deoxybenzoins from β-alkoxy styrenes and arylboronic acids via palladium-catalyzed regioselective Heck-arylation reactions. Royal Society of Chemistry.

- Organic Syntheses. (2018, November 26).

- PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab.

- Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

- Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts.

- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

- Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- University of Wisconsin-Madison. (n.d.).

- Vekariya, R. H., & Aubé, J. (2016). An intermolecular Friedel-Crafts acylation in hexafluoro-2-propanol. Organic Letters.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- Wikipedia. (n.d.). Suzuki reaction.

- YouTube. (2023, January 21).

- YouTube. (2020, October 20).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. byjus.com [byjus.com]

- 3. wwjmrd.com [wwjmrd.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. condor.depaul.edu [condor.depaul.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. websites.umich.edu [websites.umich.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis of deoxybenzoins from β-alkoxy styrenes and arylboronic acids via palladium-catalyzed regioselective Heck-arylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Precursor: Application of 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one in the Synthesis of Bioactive Heterocycles

Introduction: A Building Block of Strategic Importance

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular scaffolds is paramount. The deoxybenzoin framework, characterized by a 1,2-diaryl-ethanone motif, represents a privileged substructure due to its synthetic accessibility and its role as a precursor to a diverse array of heterocyclic compounds. Within this class, 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one emerges as a particularly valuable building block. The presence of a fluorine atom on one phenyl ring and a methoxy group on the other introduces electronic modulation and potential sites for further functionalization, making it an attractive starting material for the synthesis of novel therapeutic agents and functional materials. The fluorine substituent is a well-established bioisostere for a hydrogen atom, often enhancing metabolic stability and binding affinity, while the methoxy group can influence solubility and also serve as a handle for demethylation to reveal a reactive phenol. This guide provides an in-depth exploration of the application of this versatile ketone in the synthesis of a range of important heterocyclic systems, complete with detailed protocols and mechanistic insights.

Synthesis of the Starting Material: 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one

The efficient synthesis of the title deoxybenzoin is a crucial first step. A common and effective method is the Friedel-Crafts acylation of anisole with 4-fluorophenylacetyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.[1][2]

Protocol 1: Synthesis of 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one

Materials:

-

Anisole

-

4-Fluorophenylacetyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, slowly add a solution of 4-fluorophenylacetyl chloride (1.0 eq.) in anhydrous dichloromethane.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add a solution of anisole (1.1 eq.) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one as a solid.

Expected Yield and Characterization:

| Compound | Molecular Formula | Molecular Weight | Physical Form | Yield (%) |

| 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one | C₁₅H₁₃FO₂ | 244.26 | White solid | 75-85 |

Note: Characterization data (¹H NMR, ¹³C NMR, IR, MS) should be obtained to confirm the structure and purity of the product.

Application in Isoflavone Synthesis

Deoxybenzoins are classical precursors for the synthesis of isoflavones, a class of compounds known for their wide range of biological activities, including estrogenic and anticancer properties. A common method to achieve this transformation is through a one-carbon incorporation at the α-position of the ketone, followed by cyclization. The Vilsmeier-Haack reaction or similar formylation conditions can be employed for this purpose.

Protocol 2: Synthesis of 4'-Fluoro-7-methoxyisoflavone

Materials:

-

2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) or Oxalyl chloride

-

Hydrochloric acid (2 M)

-

Sodium acetate

-

Ethanol

Procedure:

-

In a round-bottom flask, cool N,N-dimethylformamide (5 eq.) to 0 °C.

-

Slowly add phosphorus oxychloride (1.5 eq.) dropwise to the DMF, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one (1.0 eq.) in a minimal amount of DMF to the Vilsmeier reagent.

-

Heat the reaction mixture to 60-70 °C and stir for 3-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it onto crushed ice.

-

Hydrolyze the intermediate by adding 2 M HCl and heating the mixture at 100 °C for 1 hour.

-

Cool the mixture to room temperature, and collect the precipitated solid by filtration.

-

Wash the solid with water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to yield pure 4'-fluoro-7-methoxyisoflavone.

Reaction Mechanism and Visualization:

The reaction proceeds through the formation of an enolate or enol ether from the deoxybenzoin, which then attacks the electrophilic Vilsmeier reagent. The resulting intermediate undergoes cyclization and subsequent dehydration to form the isoflavone core.

Caption: Synthesis of 4'-Fluoro-7-methoxyisoflavone.

Expected Yield and Characterization:

| Compound | Molecular Formula | Molecular Weight | Physical Form | Yield (%) |

| 4'-Fluoro-7-methoxyisoflavone | C₁₆H₁₁FO₃ | 270.26 | Crystalline solid | 60-75 |

Application in Pyrazole Synthesis

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and are prevalent in many pharmaceuticals. A versatile route to substituted pyrazoles involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine. The starting deoxybenzoin can be converted into a suitable 1,3-dicarbonyl equivalent, such as an enaminone, which can then be cyclized.

Protocol 3: Synthesis of 4-(4-Fluorophenyl)-1H-pyrazol-3-yl)(4-methoxyphenyl)methane

Materials:

-

2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Hydrazine hydrate

-

Ethanol

-

Acetic acid (catalytic amount)

Procedure: Step 1: Synthesis of the Enaminone Intermediate

-

In a round-bottom flask, dissolve 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one (1.0 eq.) in N,N-dimethylformamide dimethyl acetal (3.0 eq.).

-

Heat the mixture to 100-110 °C and stir for 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and remove the excess DMF-DMA under reduced pressure to obtain the crude enaminone, which can be used in the next step without further purification.

Step 2: Cyclization to the Pyrazole

-

Dissolve the crude enaminone from Step 1 in ethanol.

-

Add hydrazine hydrate (1.2 eq.) and a catalytic amount of acetic acid.

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane) to yield the desired pyrazole.

Reaction Mechanism and Visualization:

The deoxybenzoin reacts with DMF-DMA to form an enaminone. Subsequent reaction with hydrazine involves nucleophilic attack, followed by an intramolecular cyclization and elimination of dimethylamine and water to afford the aromatic pyrazole ring.

Caption: Synthesis of a substituted pyrazole.

Expected Yield and Characterization:

| Compound | Molecular Formula | Molecular Weight | Physical Form | Yield (%) |

| 4-(4-Fluorophenyl)-1H-pyrazol-3-yl)(4-methoxyphenyl)methane | C₁₆H₁₃FN₂O | 268.29 | Solid | 55-70 (over two steps) |

Application in Pyrimidine Synthesis via a Chalcone Intermediate

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They are key components of nucleic acids and many drugs. A common synthetic route to pyrimidines is the cyclization of α,β-unsaturated ketones (chalcones) with urea, thiourea, or guanidine.[3][4][5] The starting deoxybenzoin can be converted to a chalcone through a Claisen-Schmidt condensation with an appropriate aldehyde.[6][7]

Protocol 4: Synthesis of a 4,6-Diarylpyrimidine Derivative

Step 1: Synthesis of the Chalcone Intermediate

-

Dissolve 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one (1.0 eq.) and an aromatic aldehyde (e.g., benzaldehyde, 1.1 eq.) in ethanol.

-

Add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise at room temperature.

-

Stir the mixture vigorously for 2-4 hours. The formation of a precipitate indicates product formation.

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

-

Filter the precipitated chalcone, wash with water, and dry. Recrystallize from ethanol if necessary.

Step 2: Cyclization to the Pyrimidine

-

In a round-bottom flask, mix the chalcone from Step 1 (1.0 eq.) and guanidine hydrochloride (1.2 eq.) in ethanol.

-

Add a solution of sodium ethoxide or another suitable base.

-

Reflux the mixture for 6-8 hours, monitoring by TLC.

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitated pyrimidine derivative by filtration, wash with water, and dry.

-

Purify by recrystallization or column chromatography.

Reaction Mechanism and Visualization:

The Claisen-Schmidt condensation proceeds via an enolate intermediate which attacks the aldehyde. The subsequent cyclization with guanidine involves Michael addition, followed by intramolecular condensation and dehydration to form the aromatic pyrimidine ring.

Caption: Two-step synthesis of a substituted pyrimidine.

Expected Yield and Characterization:

| Compound | Molecular Formula (example) | Molecular Weight (example) | Physical Form | Yield (%) |

| 2-Amino-4-(aryl)-6-(substituted aryl)pyrimidine | Varies | Varies | Solid | 50-65 (over two steps) |

Further Potential Applications in Heterocycle Synthesis

The reactivity of the ketone and the adjacent active methylene group in 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one opens up possibilities for the synthesis of other important heterocyclic systems.

-

Thiophene Synthesis (Gewald Reaction): The reaction of the title ketone with a cyano-active methylene compound (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base can lead to highly substituted 2-aminothiophenes.[8][9][10] This multicomponent reaction is highly efficient for creating diverse libraries of thiophene derivatives.[11]

-

Furan and Pyrrole Synthesis (Paal-Knorr Synthesis): Although not a direct application, the deoxybenzoin can be a precursor to 1,4-dicarbonyl compounds through various synthetic routes.[12][13] These 1,4-dicarbonyls can then undergo the Paal-Knorr synthesis to yield substituted furans (with an acid catalyst) or pyrroles (with ammonia or a primary amine).[14][15][16][17]

Conclusion: A Versatile Scaffold for Chemical Innovation

2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one is a strategically designed and synthetically accessible precursor for a wide range of heterocyclic compounds. Its application extends from the classical synthesis of isoflavones to the construction of medicinally relevant pyrazoles and pyrimidines. The methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the full potential of this versatile building block in the discovery of novel bioactive molecules. The inherent reactivity of the deoxybenzoin core, coupled with the electronic properties imparted by the fluoro and methoxy substituents, ensures its continued relevance in the ever-evolving field of heterocyclic chemistry.

References

-

Organic Chemistry Portal. Paal-Knorr Furan Synthesis. Available from: [Link]

-

Wikipedia. Gewald reaction. Available from: [Link]

- Putrov, D. V., et al. (2000). Aryl Alkyl Ketones in a One-Pot Gewald Synthesis of 2-Aminothiophenes. Synlett, 2000(3), 395-397.

-

Wikipedia. Paal–Knorr synthesis. Available from: [Link]

- Reddy, T. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(16), 1845-1850.

- Patel, K. D., et al. (2013). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 5(2), 164-173.

-

ResearchGate. Paal–Knorr furan synthesis | Request PDF. Available from: [Link]

- Bowman, M. D., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(8), 12537-12546.

- Kumar, A., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(54), 30974-31013.

-

ResearchGate. Synthesis of Chalcones Pyrimidines Pyrimidine can be regarded as a... Available from: [Link]

- Abdel-Wahab, B. F., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega, 8(30), 27216–27230.

- Abdel-Wahab, B. F., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega, 8(30), 27216–27230.

-

ACS Publications. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors | ACS Omega. Available from: [Link]

-

Organic Chemistry Portal. Thiophene synthesis. Available from: [Link]

- Jarag, K. J., et al. (2011). Synthesis of chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one): advantage of sonochemical method over conventional method. Ultrasonics Sonochemistry, 18(2), 617-623.

- Suwito, H., et al. (2014). Chalcones: Synthesis, structure diversity and pharmacological aspects. Journal of Chemical and Pharmaceutical Research, 6(5), 1076-1088.

-

ResearchGate. Synthesis of 1,4‐dicarbonyl compounds through asymmetric acyl radical conjugate addition. Available from: [Link]

-

Chemistry Steps. Friedel–Crafts Acylation. Available from: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

-

PrepChem.com. Synthesis of 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethan-1-one. Available from: [Link]

-

JETIR.org. SYNTHESIS OF CHALCONES. Available from: [Link]

- Li, J., et al. (2018).

- Google Patents. CN106966877B - 1, 4-dicarbonyl compound and preparation method thereof.

-

Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available from: [Link]

-

Chemical Review and Letters. New Synthesis of Chalcone Derivatives and Their Applications. Available from: [Link]

-

Semantic Scholar. Synthetic approaches to 1,4-dicarbonyl compounds. Available from: [Link]

-

Chemistry LibreTexts. 17.10: 1,4-Dicarbonyl Compounds. Available from: [Link]

-

ResearchGate. Stereocontrolled Synthesis of 1,4‐Dicarbonyl Compounds by Photochemical Organocatalytic Acyl Radical Addition to Enals. Available from: [Link]

-

National Center for Biotechnology Information. Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Preprints.org. 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Available from: [Link]

-

ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4-nitrophenyl)allylidene)methanamine (1). Available from: [Link]

Sources

- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one): advantage of sonochemical method over conventional method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. d-nb.info [d-nb.info]

- 11. mdpi.com [mdpi.com]

- 12. CN106966877B - 1, 4-dicarbonyl compound and preparation method thereof - Google Patents [patents.google.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

Application Note: Green Chemistry Approaches to the Synthesis of 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one

Abstract: This technical guide provides detailed protocols and insights into green and sustainable methodologies for the synthesis of 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one, a key deoxybenzoin structural motif. Deoxybenzoins are valuable intermediates in the synthesis of a wide range of biologically active compounds, including isoflavones and other pharmaceuticals.[1][2] Traditional synthetic routes often rely on harsh reagents, hazardous solvents, and energy-intensive conditions. This document explores modern, eco-friendly alternatives including mechanochemistry, microwave-assisted synthesis, and ultrasound-assisted protocols, designed to minimize environmental impact, reduce reaction times, and improve overall process efficiency. The causality behind experimental choices is explained, providing researchers and drug development professionals with a robust framework for implementing greener practices in their laboratories.

Introduction: The Imperative for Greener Synthesis

The molecule 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one belongs to the deoxybenzoin class of ketones. This scaffold is a cornerstone in medicinal chemistry, serving as a precursor for numerous therapeutic agents.[1][3] Conventional synthesis, such as the Friedel-Crafts acylation, typically involves stoichiometric amounts of Lewis acid catalysts (e.g., AlCl₃), chlorinated solvents, and often generates significant aqueous waste during workup.

The principles of green chemistry call for a paradigm shift in how we design chemical syntheses, emphasizing the reduction of waste, use of safer chemicals, and maximization of energy efficiency.[4][5][6] By adopting these principles, we not only mitigate environmental harm but also enhance laboratory safety and often reduce operational costs. This guide details three distinct green approaches to synthesize the target molecule, moving away from traditional, less sustainable methods.

Approach 1: Mechanochemical Solvent-Free Synthesis

Mechanochemistry utilizes mechanical force, typically through ball milling, to drive chemical reactions in the absence of bulk solvents.[7][8] This solid-state approach drastically reduces waste and can lead to the formation of unique products or improved reaction kinetics by enabling intimate contact between reactants.

Scientific Rationale

We propose a solvent-free acyl Suzuki-Miyaura cross-coupling reaction. This method is highly chemoselective for the C(acyl)-Cl bond and avoids the use of potentially harmful organic solvents.[7][8] The mechanical energy from ball milling facilitates the activation of the palladium catalyst and reactants in the solid phase.

Experimental Protocol: Mechanochemical Suzuki-Miyaura Coupling

-

Preparation: To a 5 mL stainless steel ball-milling bowl, add 4-methoxybenzoyl chloride (0.2 mmol, 1.0 equiv.), 4-fluorophenylboronic acid (0.3 mmol, 1.5 equiv.), potassium phosphate (K₃PO₄, 0.2 mmol, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 5 mol%), and tricyclohexylphosphine tetrafluoroborate (PCy₃HBF₄, 0.012 mmol, 6 mol%).

-

Milling: Add one stainless steel grinding ball (5 mm diameter) to the bowl.

-

Reaction: Place the sealed bowl in a ball mill (e.g., Retsch MM400) and operate at a frequency of 30 Hz for 10-20 minutes.[8] Reaction progress can be monitored by taking small aliquots and analyzing via TLC or GC-MS.

-

Workup: After completion, dissolve the solid mixture in ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the pure 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-one.

Workflow Diagram: Mechanochemical Synthesis

Caption: Microwave-assisted Friedel-Crafts acylation pathway.